molecular formula C13H23NO6 B3368211 tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate CAS No. 206191-45-9

tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate

Cat. No. B3368211
CAS RN: 206191-45-9
M. Wt: 289.32 g/mol
InChI Key: BRQXNMWTCKDSEP-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group indicates the presence of a tertiary butyl group (C(CH3)3), which is a branched alkyl group. The compound also contains a bicyclic structure with three oxygen atoms, suggesting it may have ether-like properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bicyclic structure and the various functional groups. The tert-butyl group is bulky and could influence the overall conformation of the molecule .


Chemical Reactions Analysis

Carbamates are known to undergo a variety of reactions. They can be hydrolyzed to yield the parent amine and a carboxylic acid. They can also react with Grignard reagents to form tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Carbamates generally have moderate polarity due to the presence of the carbonyl group and the nitrogen .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical, the mechanism would depend on the target of the drug. Carbamates are often used as pesticides and work by inhibiting acetylcholinesterase in insects .

Safety and Hazards

Carbamates, depending on their structure, can be hazardous. They can be toxic if ingested or inhaled, and can cause irritation to the skin and eyes. Proper safety measures should be taken when handling these compounds .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential pharmaceutical, further studies would be needed to evaluate its efficacy and safety. If it’s intended for use as a pesticide, environmental impact studies would be necessary .

properties

IUPAC Name

tert-butyl N-[2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-11(2,3)20-10(16)14-9(5-15)13-17-6-12(4,7-18-13)8-19-13/h9,15H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQXNMWTCKDSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COC(OC1)(OC2)C(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610222
Record name tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206191-45-9
Record name tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate
Reactant of Route 2
tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate
Reactant of Route 3
tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate
Reactant of Route 4
tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate
Reactant of Route 5
tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate

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